molecular formula C6H12O3 B147297 Methyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 14002-80-3

Methyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B147297
CAS No.: 14002-80-3
M. Wt: 132.16 g/mol
InChI Key: KJRFTNVYOAGTHK-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a boiling point of approximately 178°C and a density of 1.0±0.1 g/cm³ . This compound is widely used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2,2-dimethylpropanoate can be synthesized through a two-step process involving aldol condensation and subsequent oxidation and esterification reactions . The first step involves the reaction of isobutyraldehyde with formaldehyde in the presence of a catalyst at 60°C. The resulting product is then subjected to oxidation and esterification by adding methanol and sodium hydroxide solution, followed by oxygenation at 35°C to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through distillation and other separation techniques .

Properties

IUPAC Name

methyl 3-hydroxy-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,4-7)5(8)9-3/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRFTNVYOAGTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161214
Record name Methyl 3-hydroxypivalate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-80-3
Record name Methyl 3-hydroxy-2,2-dimethylpropanoate
Source CAS Common Chemistry
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Record name Methyl 3-hydroxypivalate
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Record name Methyl 3-hydroxypivalate
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Record name Methyl 3-hydroxypivalate
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Record name METHYL 3-HYDROXYPIVALATE
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Synthesis routes and methods I

Procedure details

A mixture of 2,2-dimethyl-3-hydroxypropionic acid (CXXXII, 11.54 g, 97.7 mmol), methanol (150 ml) and methanol (25 mi) saturated with hydrochloric acid gas is stirred overnight at 20-25°. The mixture is then concentrated under reduced pressure, ether is added, and again the mixture is concentrated. The residue is dissolved in ether and poured cautiously into a small amount of saturated sodium bicarbonate. The phases are separated and the aqueous phase is washed several times with ether. The combined organic phases are backwashed with saline, dried over magnesium sulfate, and concentrated under reduced pressure to give methyl 2,2-dimethyl-3-hydroxypropionate (CXXXII), NMR (CDCl3) 1.20, 2.48, 3.56 and 3.71 δ.
Quantity
11.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxy-2,2-dimethylpropanoic acid (15.00 g, 127.0 mmol) was dissolved in a solution of MeOH (200 mL) and conc. H2SO4 (13.5 g, 254 mmol) and stirred at reflux for 16 h. The reaction mixture was concentrated in vacuo, diluted with EtOAc (100 mL), washed with water (2×50 mL), sat. NaHCO3 (aq) (50 mL), water (50 mL), brine (1×50 mL), and dried (Na2SO4). Organic solvent was removed in vacuo to afford methyl 3-hydroxy-2,2-dimethylpropanoate (6.4 g, 57.2%) as a colorless liquid. 1H NMR (400 MHz, DMSO-d6): δ 3.71 (s, 3H), 3.56 (s, 2H), 2.05-2.04 (m, 1H), 1.19 (s, 6H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

120 g (1.18 mol) of triethylamine were added with vigorous stirring under reflux to a hot mixture at 50° C. of 975 g (12 mol) of 37% strength formaldehyde solution and 865 g (12 mol) of isobutyraldehyde, and the mixture was allowed to rise to 92° to 94° C. in the course of 10 minutes. Triethylamine and water were then distilled off at from 150 to 30 mbar in the course of from 15 to 20 minutes and at a maximum bottom of column temperature of from 70° to 75° C. The remaining mixture was then heated under atmospheric pressure to 160° C. in the course of 15 minutes, during which, essentially, further residues of water came off, and was stirred at that temperature for a further 160 minutes. Distillation of the mixture gave 180 g of a fraction of boiling range 80°-95° C. at 8-10 mbar, which contained 119 g (1.17 mol) of hydroxypivalinaldehyde, corresponding to 9.75%, based on the starting materials. This left a residue of 305 g which, according to analysis by gas chromatography, comprised 96% (869 g; 4.26 mol) of 2,2-dimethylpropane-1,3-diol hydroxypivalate, corresponding to a 71% yield, based on the starting materials (overall selectivity 80.75%). The residue was taken up in 1,100 ml of methanol, 15 g (0.28 mol) of sodium methanolate were added, and the mixture was stirred at room temperature for 15 hours. Neutralization with acetic acid and fractional distillation gave 496.5 g (3.76 mol) of methyl hydroxypivalate, corresponding to 88.34% yield, based on esterdiol III, and also 375.4 g (3.68 mol) of 2,2-dimethyl-1,3-propanediol, corresponding to an 86.4% yield.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
865 g
Type
reactant
Reaction Step Two
Quantity
869 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium methanolate
Quantity
15 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a stirred solution of 30.0 grams (0.22 mole) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol was added dropwise 35.6 grams (0.66 mole) of a methanolic solution 25% in sodium methoxide. The exothermic reaction caused the reaction mixture temperature to rise to 40°. Upon completion of addition the reaction mixture was heated at reflux for 4 hours, then cooled to ambient temperature where it was stirred for one hour. The reaction mixture was acidified with concentrated hydrochloric acid and 150 ml of water was added. The mixture was extracted with four portions of 100 ml each of methylene chloride. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 20.8 grams of methyl 3-hydroxy-2,2-dimethylpropionate as an oil.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxy-2,2-dimethylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-2,2-dimethylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-hydroxy-2,2-dimethylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxy-2,2-dimethylpropanoate
Reactant of Route 5
Methyl 3-hydroxy-2,2-dimethylpropanoate
Reactant of Route 6
Methyl 3-hydroxy-2,2-dimethylpropanoate

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